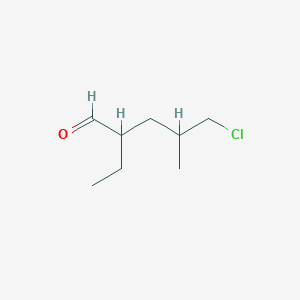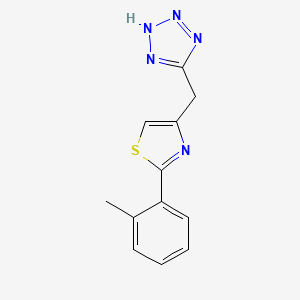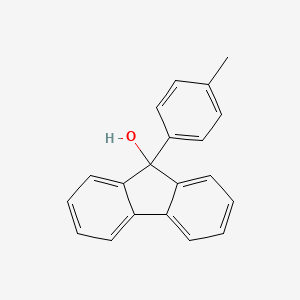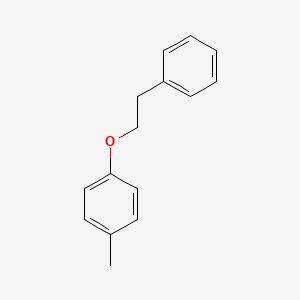
1-Methyl-4-(2-phenylethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-phenylethoxy)benzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, characterized by a methyl group and a phenylethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-hydroxybenzene with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-phenylethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
1-Methyl-4-(2-phenylethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(2-phenylethenyl)benzene: Differing by the presence of an ethylene group instead of an ethoxy group, this compound exhibits distinct reactivity and applications.
1-Methyl-4-(2-propenyloxy)benzene:
1-Methyl-4-(1-methyl-2-propenyl)benzene: With a methylpropenyl group, this compound shows unique reactivity and applications compared to this compound.
Propiedades
Número CAS |
52756-30-6 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
IVJKZUFJSLMOJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




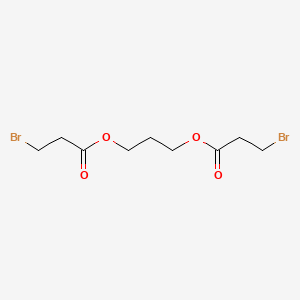
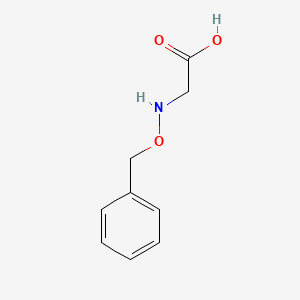
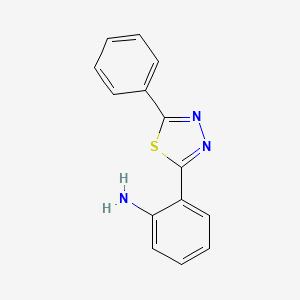
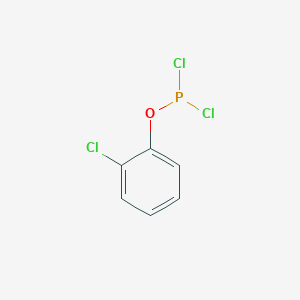
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
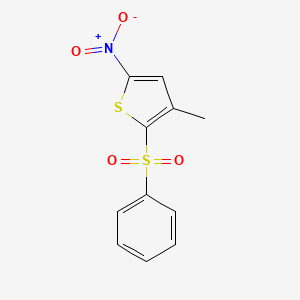
![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
